3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
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Overview
Description
“3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile” is a chemical compound with the CAS Number: 203268-77-3. It has a molecular weight of 203.22 and its linear formula is C9H5N3OS .
Molecular Structure Analysis
The molecular structure of “3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile” consists of a benzonitrile group attached to a 1,3,4-oxadiazole ring via a carbon atom. The 5th position of the oxadiazole ring is substituted with a mercapto (-SH) group .Scientific Research Applications
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives display a significant potential in therapeutic applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Their unique structural feature facilitates effective binding with various enzymes and receptors in biological systems, eliciting an array of bioactivities. The development of 1,3,4-oxadiazole-based compounds has become a key focus area for researchers, contributing to the development of high therapeutic potency compounds (G. Verma et al., 2019).
Synthetic and Pharmacological Research
The synthesis and pharmacological research on 1,3,4-oxadiazole and its derivatives have been highlighted as a vital area of study. These compounds are known for their favorable physical, chemical, and pharmacokinetic properties, enhancing their pharmacological activity through hydrogen bond interactions with biomacromolecules. Oxadiazole derivatives exhibit a wide range of activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer activities (Jing-Jing Wang et al., 2022).
Biological Roles and Synthesis
Research into the biological roles and synthesis methods of 1,3,4-oxadiazole candidates over the past 15 years (2005–2019) has led to the development of innovative methods for the synthesis of these derivatives. These compounds play a key role in the development of new medicinal species for treating numerous diseases, underscoring the importance of 1,3,4-oxadiazole as a core structure in medicinal chemistry (S. Nayak & B. Poojary, 2019).
Antimicrobial Activity
The development of antimicrobial resistance globally has pushed scientists to search for new compounds with antimicrobial activity. 1,3,4-Oxadiazole derivatives have shown promising results, with activities exceeding those of known antibiotics and other antimicrobial agents, making their potential as new drugs very promising (T. Glomb & P. Świątek, 2021).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are also notable in the field of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules prominent choices for developing chemosensors. This review includes selective metal-ion sensing and detection limits along with sensing mechanisms, highlighting the versatility of 1,3,4-oxadiazole derivatives beyond their biological applications (D. Sharma et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWQZBXRKGBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435636 |
Source
|
Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
CAS RN |
203268-77-3 |
Source
|
Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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